molecular formula C22H38O5 B1241948 (11R,16S)-misoprostol

(11R,16S)-misoprostol

Cat. No.: B1241948
M. Wt: 382.5 g/mol
InChI Key: OJLOPKGSLYJEMD-YCVNZHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(11R,16S)-misoprostol is a stereochemically defined synthetic analog of prostaglandin E1 (PGE1) provided as a high-purity reagent for investigative purposes. This compound is of significant interest in biomedical research due to its potent biological activity, primarily mediated through the prostaglandin E1 receptor on target cells . Its core research applications are founded on two primary mechanisms: gastric cytoprotection and uterotonic activity. In gastrointestinal research, this compound is a critical tool for studying the prevention of drug-induced gastric injury. The compound exerts its protective effects by inhibiting gastric acid secretion via direct action on parietal cells and by promoting key defensive mechanisms, including the secretion of mucus and bicarbonate, leading to a thickened mucosal bilayer . This makes it valuable for modeling cytoprotection and investigating the pathways involved in maintaining gastrointestinal mucosal integrity. In reproductive biology and related fields, the compound's potent uterotonic properties are a major focus. Researchers utilize this compound to investigate the physiology of uterine contractions, cervical ripening (through the degradation of collagen fibers), and the molecular mechanisms underlying postpartum hemorrhage control . Its role in these processes makes it a relevant compound for developing and screening novel therapeutic agents. Research Applications: • Investigation of prostaglandin receptor signaling and pharmacology . • Models of gastrointestinal cytoprotection and gastric ulcer prevention . • Studies of uterine smooth muscle contractility and cervical ripening mechanisms . • Biochemical research involving the synthesis and metabolism of eicosanoids. Important Notice: This product is labeled "For Research Use Only" (RUO) . It is strictly intended for laboratory research and is not for use in humans, as a diagnostic agent, or for any clinical applications. The safety and efficacy for human use have not been established for this specific stereoisomer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLOPKGSLYJEMD-YCVNZHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@](C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860740
Record name Methyl (13E,16S)-11alpha,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59122-49-5
Record name Methyl (13E,16S)-11alpha,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Stereochemical Control of 11r,16s Misoprostol

Historical Perspectives on Misoprostol (B33685) Synthesis Methodologies

The synthesis of prostaglandins (B1171923), including misoprostol, has evolved significantly over the decades. Early methods laid the groundwork for the more advanced and stereoselective routes developed later.

Cuprate (B13416276) Coupling Approaches in Prostaglandin (B15479496) Synthesis

The conjugate addition of organocuprate reagents to cyclopentenone precursors has been a cornerstone of prostaglandin synthesis. This approach allows for the crucial formation of the carbon-carbon bond that attaches the lower side chain to the cyclopentanone (B42830) ring. In early syntheses of misoprostol, a lower order lithium cuprate was reacted with a protected cyclopentenone ester. epo.org This method, while effective, often involved complex multi-step preparations for the cuprate reagent itself. epo.org

Later advancements introduced the use of higher order cuprates, which are prepared from more easily accessible vinyl stannane (B1208499) compounds. epo.orggoogle.com These higher order cuprates demonstrated improved reactivity in conjugate addition reactions with cyclopentenones. google.com The reaction is typically carried out at low temperatures, ranging from -50°C to -80°C, to ensure selectivity. google.com The choice of the copper source, such as copper(I) iodide or copper(I) cyanide, and the stoichiometry of the reagents, like the ratio of alkyllithium to the copper halide, are critical parameters for the success of the coupling reaction. justia.comgoogle.com

A key challenge in these approaches is minimizing side reactions, such as 1,2-addition. google.com The development of cuprate chemistry has been instrumental in overcoming these challenges, enabling more efficient and scalable syntheses of prostaglandin analogs like misoprostol. chem-station.com

Modified Corey Procedures for Optically Pure Isomers

The Corey synthesis, a landmark in organic chemistry, provided a versatile and stereocontrolled pathway to prostaglandins. ethernet.edu.etmdpi.com A key element of this strategy is the use of a bicyclic lactone, often referred to as the "Corey lactone," which allows for the precise installation of the required stereocenters on the cyclopentane (B165970) ring. ethernet.edu.etmdpi.com

Modifications to the original Corey procedure have been developed to synthesize optically pure isomers of prostaglandins. mdpi.comresearchgate.net These modified approaches often start from enantiomerically pure versions of the Corey lactone or its precursors. mdpi.comresearchgate.net For instance, the synthesis of the four optically pure isomers of a misoprostol analog was achieved using both the (-)- and (+)-enantiomers of the Corey lactone as key intermediates. researchgate.net This demonstrates the power of the Corey methodology in accessing specific stereoisomers. The general strategy involves the sequential attachment of the upper and lower side chains to the chiral cyclopentane core provided by the Corey lactone. wiley.com

Advanced Synthetic Routes to (11R,16S)-Misoprostol and its Stereoisomers

Chemo- and Stereoselective Synthesis Pathways

Modern synthetic strategies for misoprostol focus on maximizing chemo- and stereoselectivity to produce the desired isomer in high purity. Chemoenzymatic approaches have emerged as a powerful tool in this regard. nih.gov For example, lipases have been used for the kinetic resolution of key intermediates, allowing for the separation of enantiomers early in the synthetic sequence. taltech.ee

The choice of protecting groups and catalysts plays a crucial role in directing the stereochemical outcome of reactions. For instance, in cuprate addition reactions, the use of bulky protecting groups on the cyclopentenone can influence the direction of attack of the cuprate reagent, leading to the desired stereoisomer. justia.com Similarly, the development of chiral catalysts for various transformations has enabled the asymmetric synthesis of prostaglandin precursors with high enantiomeric excess. researchgate.net

Intramolecular Isomerization Techniques for Diastereomeric Purity

Even with highly stereoselective reactions, mixtures of diastereomers can sometimes be formed. Misoprostol itself is commercially available as a mixture of two diastereomers. bloomtechz.comfda.gov Therefore, methods for the separation or conversion of these diastereomers are essential for obtaining the pure (11R,16S) isomer.

Misoprostol is known to be unstable and can isomerize into other forms, such as type A and type B misoprostol, particularly in the presence of moisture or at elevated temperatures. nih.gov This inherent instability can be exploited for purification purposes.

A notable technique for achieving diastereomeric purity involves the intramolecular isomerization of misoprostol stereoisomers. Specifically, the use of the non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to effectively convert A-type misoprostol to B-type misoprostol. researcher.lifedntb.gov.uanih.govingentaconnect.com This process allows for the separation of enantiomerically pure isomers without the introduction of new impurities. nih.govingentaconnect.com The chemical structures of the resulting isomers can be confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and Mass spectroscopy. researcher.lifenih.govingentaconnect.com

This isomerization is a valuable tool for refining the diastereomeric composition of a misoprostol mixture, ultimately leading to a higher purity of the desired (11R,16S) stereoisomer.

Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The generation of analogues of this compound is a cornerstone of structure-activity relationship (SAR) studies, aimed at refining biological activity, selectivity, and pharmacokinetic profiles. By systematically modifying the core structure of misoprostol, researchers can probe the molecular interactions with prostaglandin receptors and identify key structural motifs responsible for therapeutic effects. These investigations rely on sophisticated synthetic strategies that allow for precise control over stereochemistry and the introduction of diverse functional groups.

Design and Synthesis of 11-Deoxy-13,14-didehydro-17-methyl-20-norprostaglandin B1 Ethyl Ester

A notable analogue of misoprostol is the 11-Deoxy-13,14-didehydro-17-methyl-20-norprostaglandin B1 ethyl ester. Its synthesis showcases a targeted approach to modify the prostaglandin scaffold. clinpractice.ru The synthetic route involves a 1,2-addition of a lithium acetylenide to the keto group of an enone. clinpractice.ru Specifically, lithium acetylenide derived from 4-hydroxy-4,5-dimethylheptin-1 is added to ethyl-(5-oxocyclopent-1-enyl)heptenoate. clinpractice.ru This step is followed by an oxidative isomerization of the intermediate adduct using pyridinium (B92312) chlorochromate (PCC) to yield the final prostaglandin B1 analogue. clinpractice.ru

Table 1: Key Reactants and Reagents for the Synthesis of 11-Deoxy-13,14-didehydro-17-methyl-20-norprostaglandin B1 Ethyl Ester

Compound/ReagentRole in Synthesis
ethyl-(5-oxocyclopent-1-enyl)heptenoateα,β-Unsaturated ketone (enone) starting material
Lithium acetylenide of 4-hydroxy-4,5-dimethylheptin-1Nucleophile for 1,2-addition to the keto group
Pyridinium chlorochromate (PCC)Oxidizing agent for the isomerization of the alcohol adduct

Synthesis of 2-Normisoprostol via Two-Component Coupling

The synthesis of 2-normisoprostol, another misoprostol analogue, has been accomplished using a convergent two-component coupling strategy. researchgate.netresearchgate.net This approach is centered on a 1,4-conjugate addition reaction, followed by a deprotection step mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.netresearchgate.net The synthesis involves the coupling of two key intermediates that are prepared separately. researchgate.netresearchgate.net The first is the α-chain synthon, methyl 6-(3-triethylsilyloxy-5-oxocyclopent-1-enyl)hexanoate. researchgate.netresearchgate.net The second is the ω-chain synthon, (E)-1-(tributylstannyl)-4-methyloct-1-en-4-yloxy)triethylsilane. researchgate.netresearchgate.net The convergent coupling of these two fragments leads to the formation of the 2-normisoprostol structure. researchgate.netresearchgate.net

Table 2: Key Intermediates and Strategy for 2-Normisoprostol Synthesis

ComponentChemical NameRole
α-Chain Synthonmethyl 6-(3-triethylsilyloxy-5-oxocyclopent-1-enyl)hexanoateProvides the upper side chain and cyclopentanone ring
ω-Chain Synthon(E)-1-(tributylstannyl)-4-methyloct-1-en-4-yloxy)triethylsilaneProvides the lower side chain
Coupling Strategy1,4-Addition (Michael Addition)Forms the crucial carbon-carbon bond between the two synthons
Deprotection Reagent2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Removes the triethylsilyl protecting group

Methodological Advancements for Analog Generation

The synthesis of prostaglandin analogues has evolved significantly, moving from linear sequences to more efficient and versatile strategies. mdpi.com Early methods, such as the one developed by Corey, were largely linear. mdpi.com However, the field has progressed towards convergent syntheses, including two-component and three-component coupling reactions, which allow for the late-stage combination of complex fragments. mdpi.com

Recent decades have seen the introduction of powerful new methodologies. researchgate.net These include the use of novel reagents and techniques such as metathesis reactions, which have become valuable for forming carbon-carbon double bonds. researchgate.net There has also been a more systematic application of transition metal-mediated reactions, including nickel-catalyzed intramolecular conjunctive cross-electrophile couplings to construct complex carbocyclic frameworks. researchgate.netnih.gov

For achieving high stereochemical purity, enzymatic resolution methods and desymmetrization processes of key intermediates are employed to create the desired optically active compounds. researchgate.net Furthermore, the development of solid-phase synthesis has enabled the creation of prostaglandin libraries for high-throughput screening in drug discovery efforts. researchgate.net In the specific synthesis of cyclopentenone prostaglandins, the use of cyclopentane derivatives as key intermediates and retro-Diels-Alder reactions have been noteworthy advancements. researchgate.net

Table 3: Summary of Advanced Synthetic Methodologies for Prostaglandin Analogues

MethodologyDescription/Application
Convergent Synthesis (e.g., Two- and Three-Component Coupling)Increases overall efficiency by preparing complex fragments separately before combining them. mdpi.com
Metathesis ReactionsEfficient formation of carbon-carbon double bonds, useful for constructing the side chains. researchgate.net
Transition Metal-Mediated ReactionsIncludes various coupling reactions (e.g., nickel-catalyzed) for the formation of complex ring systems and side chains. researchgate.netnih.gov
Enzymatic ResolutionSeparation of enantiomers to obtain optically pure compounds. researchgate.net
DesymmetrizationConversion of a prochiral molecule into a chiral one, allowing for stereocontrolled synthesis. researchgate.net
Solid-Phase SynthesisAllows for the rapid generation of libraries of analogues for SAR studies. researchgate.net
Retro-Diels-Alder ReactionsUsed in the synthesis of certain cyclopentenone-containing prostaglandins. researchgate.net

Compound Reference Table

Molecular and Cellular Mechanisms of Action

Prodrug Activation and Active Metabolite Formation

(11R,16S)-Misoprostol is administered as a prodrug, meaning it is biologically inactive until it is metabolized in the body into its active form. nih.govhres.cahres.ca This bioactivation is a critical first step for its pharmacological activity.

Upon oral administration, misoprostol (B33685), which is a methyl ester, undergoes extensive and rapid de-esterification. nih.govresearchgate.net This chemical reaction, catalyzed by esterase enzymes, occurs quickly within the stomach or gastrointestinal tract, converting the parent compound into its biologically active free acid metabolite, known as misoprostol acid or SC-30695. hres.cahres.cadrugbank.commedchemexpress.com This active metabolite is responsible for the systemic effects observed. hres.camedchemexpress.com While misoprostol itself is generally undetectable in plasma due to this rapid conversion, misoprostol acid is readily absorbed and detectable, reaching peak plasma concentrations within 15-30 minutes. researchgate.netdrugbank.commedchemexpress.com

Prostanoid Receptor Interaction and Selectivity

The pharmacological actions of misoprostol acid are mediated through its interaction with a specific class of G protein-coupled receptors (GPCRs) known as prostanoid E-type (EP) receptors. nih.govyorku.ca

Misoprostol acid demonstrates high-affinity, reversible, and stereospecific binding to E-type prostaglandin (B15479496) receptors. nih.gov Studies using enriched canine parietal cells identified approximately 8,000 specific binding sites per cell for misoprostol acid. nih.gov The binding affinity of misoprostol for the different EP receptor subtypes has been quantified through various studies, revealing a distinct binding profile.

Binding Affinity (Ki) of Misoprostol at Mouse EP Receptor Subtypes
Receptor SubtypeBinding Affinity (Ki) in nM (Kiriyama et al., 1997) drugbank.comBinding Affinity (Ki) in nM (Li et al., 2008) nih.gov
EP1120-
EP225034
EP3677.9
EP46723

Note: Lower Ki values indicate higher binding affinity. Data is derived from studies on cloned mouse receptors and other models. drugbank.comnih.govjci.org

Misoprostol functions as an agonist, binding to and stimulating EP2, EP3, and EP4 receptors. nih.govwikipedia.orgfrontiersin.org Its binding profile shows a degree of selectivity among these subtypes. Several studies indicate that misoprostol has a preferential binding affinity for the EP3 receptor, followed by the EP4 and EP2 receptors. nih.gov For instance, one study reported Ki values of 7.9 nM for EP3, 23 nM for EP4, and 34 nM for EP2, highlighting its potent interaction with the EP3 subtype. nih.gov Another study showed equal high affinity for EP3 and EP4 receptors (67 nM), with a lower affinity for the EP2 receptor (250 nM). This relative specificity for EP3 and EP4 receptors is particularly noted at lower concentrations of the drug. jci.org

There is conflicting evidence regarding the interaction of misoprostol with the EP1 receptor. Some sources state that misoprostol does not bind to or stimulate the EP1 receptor. wikipedia.org However, other research indicates that misoprostol does bind to the EP1 receptor, although with a significantly lower affinity (Ki = 120 nM) compared to its affinity for EP2, EP3, and EP4 receptors. drugbank.combiocrick.com Despite this potential for weak binding, a study noted that the EP1 receptor is not activated by misoprostol, suggesting that binding does not necessarily lead to a significant physiological response through this subtype. yorku.ca

Specificity for EP2, EP3, and EP4 Receptors

Intracellular Signaling Cascades

The activation of different EP receptor subtypes by misoprostol initiates distinct intracellular signaling cascades, leading to its diverse physiological effects. The specific pathway activated depends on the G protein to which the receptor subtype is coupled and the cell type in which it is expressed. jci.org

EP3 Receptor Signaling : The EP3 receptor is complex, with multiple isoforms that can couple to different G proteins, including inhibitory G-proteins (Gi) and Gq proteins. yorku.cajci.org In gastric parietal cells, misoprostol's activation of EP3 receptors is coupled to Gi proteins. frontiersin.org This coupling leads to the inhibition of the enzyme adenylate cyclase, resulting in decreased intracellular levels of the second messenger cyclic AMP (cAMP). jci.orgwikipedia.org This reduction in cAMP leads to decreased activity of the proton pump, thereby inhibiting gastric acid secretion. wikipedia.org In other tissues, such as neurons, EP3 activation can lead to the inhibition of neuronal firing through the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. frontiersin.org

EP2 and EP4 Receptor Signaling : Both EP2 and EP4 receptors are typically coupled to stimulatory G-proteins (Gs). yorku.cajci.orgwikipedia.org When activated by misoprostol, these receptors stimulate adenylate cyclase, leading to an increase in intracellular cAMP levels. nih.govfrontiersin.orgphysiology.org This rise in cAMP activates Protein Kinase A (PKA). yorku.cafrontiersin.orgphysiology.org The PKA pathway is responsible for many of misoprostol's effects, including the modulation of immune responses and the regulation of cellular growth. jci.orgphysiology.org For example, in esophageal epithelial cells, this pathway leads to the phosphorylation of the cAMP response element-binding protein (CREB) and subsequent expression of vascular endothelial growth factor (VEGF), which is crucial for tissue healing. physiology.org

Calcium Mobilization and Cross-Talk : In some cell types, such as neuroblastoma cells, misoprostol has been shown to induce an increase in intracellular calcium ([Ca2+]i). yorku.canih.gov This effect is mediated by a PKA-dependent pathway, suggesting a downstream consequence of EP2/EP4 activation. yorku.canih.gov Interestingly, studies also suggest that the EP4 receptor can play a novel inhibitory role in calcium regulation through a separate signaling pathway involving phosphatidylinositol 3-kinase (PI3K). yorku.ca

The varied interactions of this compound's active metabolite with multiple receptor subtypes and their corresponding signaling pathways underscore the complexity of its mechanism of action and form the basis of its wide-ranging clinical applications.

G-Protein Coupled Receptor (GPCR) Activation and Adenylate Cyclase Inhibition

This compound, the active acid form of misoprostol, functions as an agonist for prostaglandin E2 (PGE2) receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. nih.govnih.gov There are four main subtypes of PGE2 receptors: EP1, EP2, EP3, and EP4. nih.gov Misoprostol exhibits affinity for EP2, EP3, and EP4 receptors. nih.gov

The interaction of this compound with these receptors initiates distinct downstream signaling pathways. While activation of EP2 and EP4 receptors typically stimulates adenylate cyclase through Gs proteins, leading to increased cyclic AMP (cAMP) levels, the EP3 receptor is unique in its ability to couple to different G proteins, including the inhibitory G-protein (Gi). nih.govdrugbank.com Activation of the Gi-coupled pathway by an agonist like this compound leads to the inhibition of adenylate cyclase , resulting in decreased intracellular cAMP concentration. drugbank.com The EP3 receptor has multiple splice variants, which further diversifies its signaling potential, allowing it to couple with Gs, Gi, or Gq proteins. researchgate.net

Cyclic AMP (cAMP) Modulation and Protein Kinase A (PKA) Pathway

A primary mechanism of action for this compound involves the modulation of the intracellular second messenger, cyclic AMP (cAMP). researchgate.netnih.gov The anti-inflammatory effects of misoprostol are largely attributed to its ability to increase intracellular cAMP levels through the activation of EP2 and EP4 receptors. researchgate.netfrontiersin.org

This elevation in cAMP activates Protein Kinase A (PKA), a cAMP-dependent protein kinase. researchgate.netwikipedia.org The activated catalytic subunits of PKA then phosphorylate various downstream target proteins, including transcription factors, which in turn regulates gene expression. nih.govwikipedia.org For example, PKA can phosphorylate the p65 subunit of NF-κB, influencing its transcriptional activity. nih.gov The cAMP/PKA pathway is crucial for mediating many of misoprostol's effects, including the regulation of inflammatory responses and cellular metabolism. researchgate.netnih.govfrontiersin.org Studies in equine neutrophils have shown that misoprostol's inhibitory effects on functions like reactive oxygen species (ROS) production are mediated through the cAMP/PKA pathway. frontiersin.org

Phosphoinositol Turnover and Intracellular Calcium Mobilization

In addition to the cAMP pathway, this compound can trigger signaling through the phosphoinositol pathway. Activation of certain EP receptor subtypes, particularly EP3, leads to the activation of phospholipase C (PLC). researchgate.net PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govyorku.ca

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol and elevating the intracellular calcium concentration ([Ca2+]i). yorku.canih.gov This increase in intracellular calcium is a key signal for many cellular processes, including muscle contraction. mdedge.com In cultured human myometrial cells, misoprostol has been shown to elevate [Ca2+]i, an effect transmitted through EP3 receptors. researchgate.netmdedge.com

The EP3 receptor is a principal mediator of this compound-induced calcium mobilization. researchgate.netmdedge.com The coupling of the EP3 receptor to the Gq protein activates the PLC-IP3-Ca2+ cascade. researchgate.net Studies have demonstrated that agonists selective for the EP3 receptor, including misoprostol, stimulate increases in [Ca2+]i. researchgate.netnih.gov This effect has been observed in various cell types, including myometrial cells and HSB.2 T cells. researchgate.netnih.gov In HSB.2 cells, the stimulation of MMP-9 secretion by PGE2 was found to be dependent on the release of calcium from intracellular stores, a process mediated by EP3 receptors, and was not diminished in a calcium-free medium. nih.gov This highlights the EP3 receptor's role in mobilizing internal calcium reserves. nih.gov

In contrast to the EP3 receptor's role in elevating intracellular calcium, the EP4 receptor can exert an inhibitory influence on calcium homeostasis, particularly in neuronal cells. yorku.canih.gov In mouse neuroblastoma (Neuro-2a) cells, the increase in intracellular calcium induced by misoprostol was found to be mediated by a PKA-dependent mechanism. yorku.canih.gov However, research indicates that the EP4 receptor signaling pathway may play an inhibitory role in this calcium regulation. yorku.canih.gov Blocking the EP4 receptor or its downstream effector, phosphoinositide 3-kinase (PI3K), resulted in a greater elevation of intracellular calcium in response to misoprostol. yorku.ca This suggests a novel inhibitory mechanism where the EP4/PI3K pathway acts to dampen the calcium response in these cells. yorku.canih.govmq.edu.au

Role of EP3 Receptor in Calcium Regulation

Nuclear Factor-κB (NF-κB) Transcriptional Activity Attenuation

A significant aspect of the anti-inflammatory action of this compound is its ability to attenuate the transcriptional activity of Nuclear Factor-κB (NF-κB). researchgate.netresearchgate.netavma.org NF-κB is a key transcription factor that orchestrates the expression of pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α). nih.gov

The mechanism of NF-κB attenuation by misoprostol is linked to the cAMP/PKA pathway. researchgate.netresearchgate.net While misoprostol does not typically prevent the degradation of the NF-κB inhibitor, IκBα, or the subsequent nuclear translocation of NF-κB, it significantly decreases the transcriptional stimulation by NF-κB. nih.gov This is achieved, in part, by PKA-mediated phosphorylation of proteins that interact with NF-κB, such as the p65 subunit, which can alter its ability to bind to DNA and recruit co-activators. nih.govnih.gov In vitro studies using a murine macrophage cell line demonstrated that misoprostol pretreatment significantly attenuated LPS-stimulated NF-κB luciferase reporter activity. nih.gov

Chromatin Immunoprecipitation (ChIP) Studies on Transcription Factor Binding

Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate protein-DNA interactions within the natural chromatin context of a cell. nih.govwikipedia.orgnih.gov Studies utilizing ChIP have provided direct evidence for the impact of this compound on the binding of transcription factors to gene promoters.

In one study, ChIP analysis was performed to examine the effect of misoprostol on the binding of the p65 subunit of NF-κB to the TNF-α promoter in macrophage-like cells stimulated with lipopolysaccharide (LPS). nih.gov The results showed that pretreatment with misoprostol led to a decrease in the recruitment of p65 to the TNF-α promoter. nih.gov Furthermore, these ChIP studies demonstrated that misoprostol treatment also altered the binding of RNA Polymerase II to the promoters of both the pro-inflammatory TNF-α gene and the anti-inflammatory IL-10 gene, resulting in corresponding changes in their mRNA levels. researchgate.netnih.gov These findings confirm that this compound modulates gene expression by directly influencing the assembly of the transcriptional machinery at specific gene promoters. nih.govnih.gov

Biochemical and Cellular Pathways Influenced by this compound

This compound, a synthetic analogue of prostaglandin E1, exerts its physiological effects by interacting with specific cellular pathways, primarily in the gastrointestinal tract and immune system. hres.canih.gov Its actions are mediated through binding to prostaglandin E receptors, which are coupled to G-proteins and influence intracellular signaling cascades.

This compound directly inhibits gastric acid secretion through its interaction with prostaglandin E1 (PGE1) receptors on the surface of parietal cells in the stomach. drugbank.comnih.gov This binding initiates a cascade of intracellular events that ultimately leads to the suppression of acid production.

The primary mechanism involves the inhibition of histamine-stimulated acid secretion. nih.gov In vitro studies using isolated canine parietal cells have demonstrated that misoprostol acts as a noncompetitive inhibitor of histamine-induced acid secretion. nih.gov This inhibition is closely linked to a reduction in the formation of cyclic AMP (cAMP), a key second messenger in the acid secretion pathway. nih.gov By binding to its receptor, misoprostol interferes with the coupling process between the histamine (B1213489) H2 receptor and adenylate cyclase, the enzyme responsible for cAMP synthesis. nih.gov This leads to decreased intracellular cAMP levels and, consequently, reduced activation of the proton pump (H+/K+ ATPase) at the apical surface of the parietal cell.

The antisecretory effects of misoprostol are dose-dependent and are observed in response to various stimuli, including meals, histamine, pentagastrin, and coffee. pfizer.comfda.gov The onset of this inhibitory action is rapid, occurring within 30 minutes of oral administration, and persists for at least three hours. nih.govpfizer.com

Table 1: Effect of this compound on Stimulated Gastric Acid Secretion

In addition to its antisecretory properties, this compound enhances the protective mechanisms of the gastric and duodenal mucosa by stimulating the production of mucus and bicarbonate. drugbank.compfizer.comfda.gov This action is a key component of its mucosal protective effect.

Studies in healthy volunteers have shown a dose-dependent increase in mucus secretion following the administration of misoprostol. hres.cahres.ca For instance, mucus secretion increased by 37%, 82%, and 95% during the basal period with doses of 200, 400, and 800 mcg, respectively. hres.ca This enhanced mucus secretion forms a thicker, more resilient barrier against gastric acid and other irritants. nih.gov

Furthermore, misoprostol stimulates duodenal bicarbonate secretion. Research in healthy male volunteers demonstrated that graded doses of misoprostol significantly increased both proximal and distal duodenal bicarbonate secretion. hres.ca This increase in bicarbonate helps to neutralize acid in the duodenum, further protecting the mucosa from injury. hres.cafda.gov

This compound has been shown to increase gastric mucosal blood flow, a crucial factor in maintaining mucosal integrity and promoting the healing of ulcers. hres.ca A double-blind, placebo-controlled study in healthy male volunteers demonstrated that a 200 μg dose of misoprostol led to a significant increase in the gastric mucosal blood volume index, ranging from approximately 10% to 25% throughout the stomach. capes.gov.br This effect was observed without a significant change in mucosal hemoglobin oxygen saturation. capes.gov.br The vasodilation induced by misoprostol is thought to contribute to its cytoprotective properties by ensuring an adequate supply of oxygen and nutrients to the mucosal cells. hres.ca

This compound exhibits significant immunomodulatory effects by influencing the expression of various cytokines, thereby promoting an anti-inflammatory environment. nih.gov This is achieved by inhibiting the production of pro-inflammatory cytokines while enhancing the synthesis of anti-inflammatory cytokines. nih.gov

Research has consistently demonstrated that this compound can suppress the production of key pro-inflammatory cytokines. In various experimental models, misoprostol has been shown to decrease the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). nih.govresearchgate.netnih.govfrontiersin.orgnih.gov

Studies on human whole blood and equine leukocytes have shown that misoprostol effectively reduces lipopolysaccharide (LPS)-inducible TNF-α and IL-6 production. nih.govnih.govfrontiersin.org The mechanism underlying this inhibition involves the activation of the cyclic AMP (cAMP) signaling pathway. nih.gov Increased cAMP levels lead to a decrease in the activity of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory cytokine genes. nih.govresearchgate.net

The effect on IL-1β appears to be more complex and may be time-dependent. While some studies show an inhibition of IL-1β mRNA and protein production at later time points, others have observed an initial enhancement followed by inhibition. researchgate.netnih.gov

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

In contrast to its effects on pro-inflammatory cytokines, this compound has been shown to increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govresearchgate.net IL-10 plays a crucial role in downregulating inflammatory responses.

Inhibition of Pro-inflammatory Cytokines (e.g., TNFα, IL-6, IL-1β)

Impact on Cardiomyocyte Proliferation and Metabolism

This compound, the pharmacologically active component of misoprostol, demonstrates a significant capacity to modulate the proliferation and metabolic state of cardiomyocytes, particularly under hypoxic conditions. nih.gov Research indicates that this prostaglandin E1 analogue can pharmacologically regulate the proliferation of neonatal cardiomyocytes, a finding with potential implications for regenerative medicine. nih.gov It exerts these effects by influencing key cellular pathways involving the protein Bnip3, intracellular calcium signaling, and cellular energy metabolism. nih.gov

Attenuation via Bnip3 and Perinuclear Calcium Signaling

This compound attenuates cardiomyocyte proliferation through mechanisms linked to the Bcl-2 family member Bnip3 (BCL2/adenovirus E1B 19-kDa protein-interacting protein 3) and the regulation of calcium homeostasis. nih.govnih.gov In the presence of hypoxic stress, which typically drives Bnip3 expression, this compound alters the processing of Bnip3. nih.govahajournals.org It promotes the alternative splicing of Bnip3, leading to the formation of a variant that lacks a specific exon (exon 3 in rodents, exon 2 in humans), often referred to as Bnip3ΔExon3 or small Nip (sNip). nih.govahajournals.orgnih.gov

This sNip variant plays a crucial role in counteracting the effects of full-length Bnip3. Full-length Bnip3 is known to disrupt endoplasmic reticulum (ER) calcium balance and trigger mitochondrial permeability transition (MPT), which can lead to cell death. nih.govbiorxiv.org this compound treatment leads to the phosphorylation of Bnip3 at threonine-181 via a Protein Kinase A (PKA)-dependent pathway. nih.govbiorxiv.org This phosphorylation facilitates the redistribution of Bnip3 away from the ER and mitochondria, an interaction mediated by 14-3-3 proteins, thereby preventing the Bnip3-induced transfer of calcium from the ER to the mitochondria and subsequent mitochondrial dysfunction. nih.govbiorxiv.org

The reduction in hypoxia-induced cardiomyocyte proliferation is also associated with significant changes in perinuclear calcium signaling. nih.gov Specifically, the expression of the sNip variant leads to a notable increase in nuclear calcium signaling. ahajournals.org This is coupled with the nuclear accumulation of NFATc3 (nuclear factor of activated T cells, cytoplasmic 3), a transcription factor regulated by the calcium-dependent phosphatase, calcineurin. ahajournals.org

ParameterEffect of this compound / sNipResearch Finding
Bnip3 Splicing Induces alternative splicingGenerates Bnip3ΔExon3 (sNip), a variant lacking the third exon. nih.gov
Bnip3 Phosphorylation Promotes PKA-dependent phosphorylationOccurs at threonine-181, preventing mitochondrial and ER localization. nih.gov
Cardiomyocyte Proliferation AttenuatesReduces hypoxia-induced proliferation as measured by live cell imaging and cyclin-D1 expression. ahajournals.org
Nuclear Ca²⁺ Signaling IncreasesLeads to a significant increase in nuclear calcium signaling. ahajournals.org
NFATc3 Localization Promotes nuclear accumulationThe expression of the calcineurin-regulated transcription factor NFATc3 increases in the nucleus. ahajournals.org
Inhibition of Glycolytic Flux

A key aspect of the metabolic impact of this compound on cardiomyocytes is the inhibition of glycolysis. nih.gov Proliferating cardiomyocytes are typically characterized by their dependence on the glycolytic pathway for ATP generation. ahajournals.org this compound, along with the sNip variant it induces, effectively inhibits hypoxia-induced glycolytic flux, which is a direct influencer of myocyte proliferation. nih.gov

This inhibition of glycolysis is associated with a metabolic shift in the cardiomyocytes toward a more mature phenotype. ahajournals.org Mechanistically, treatment with this compound has been shown to reduce the activity of lactate (B86563) dehydrogenase A, a key enzyme in the glycolytic pathway. ahajournals.org This metabolic reprogramming away from high glycolytic activity is coupled to the observed decrease in cardiomyocyte proliferation. nih.govahajournals.org While some studies in non-cardiac tissues or different physiological contexts have shown varied effects of prostaglandins (B1171923) on glycolysis, the evidence in hypoxic cardiomyocytes points toward a clear inhibitory role for this compound. nih.govahajournals.orgresearchgate.net

Metabolic ProcessEffect of this compoundMechanism/Observation
Glycolytic Flux InhibitionDirectly influences and reduces myocyte proliferation under hypoxic conditions. nih.gov
Lactate Dehydrogenase A DownregulationReduces the activity of this key glycolytic enzyme. ahajournals.org
Cardiomyocyte Metabolism Shifts to mature phenotypeMoves away from a proliferative, glycolytic state. ahajournals.org

Interactions with Endogenous Prostaglandin E2 (PGE2) Signaling

This compound is a synthetic analogue of prostaglandin E1 (PGE1), but it functionally acts as a pharmacomimetic of prostaglandin E2 (PGE2). ahajournals.orgnih.gov It exerts its biological effects by binding to and activating the four G protein-coupled E prostanoid (EP) receptors (EP1, EP2, EP3, and EP4) that are the natural ligands for PGE2. nih.govyorku.canih.gov

The interaction with EP2 and EP4 receptors is particularly critical for the cardioprotective mechanisms of this compound. nih.govnih.gov Both EP2 and EP4 receptors are coupled to stimulatory G-proteins (Gs), and their activation leads to the stimulation of adenylate cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govyorku.ca This increase in cAMP activates Protein Kinase A (PKA). nih.govyorku.ca This EP4-PKA signaling cascade is directly responsible for the protective phosphorylation of Bnip3 at threonine-181, which prevents mitochondrial dysfunction and modulates calcium homeostasis as described previously. nih.govbiorxiv.org Studies have confirmed that the effects of this compound on mitochondrial integrity can be blocked by an EP4 receptor antagonist. biorxiv.org

The EP3 receptor also plays a role in mediating the actions of this compound. nih.govbiorxiv.org Structural studies have revealed the precise way in which the compound binds within the EP3 receptor, mimicking the action of PGE2 to induce cellular responses. nih.gov In some contexts, the therapeutic effects of this compound have been shown to be dependent on EP3 signaling. biorxiv.org Thus, the compound's ability to ligate multiple PGE2 receptors allows it to engage in complex signaling pathways that regulate cardiomyocyte function. nih.govyorku.ca

ReceptorRole in this compound ActionDownstream Signaling
EP2 Receptor Activated by this compoundCouples to Gs-protein, increases cAMP. nih.govyorku.ca
EP3 Receptor Activated by this compoundBinds this compound to induce cellular responses; can be crucial for certain effects. nih.govbiorxiv.org
EP4 Receptor Activated by this compoundCouples to Gs-protein, increases cAMP, activates PKA, leading to Bnip3 phosphorylation. nih.govbiorxiv.orgyorku.ca

Preclinical in Vitro and in Vivo Research Models

Cellular Models for Receptor and Signaling Pathway Analysis

In vitro cell-based assays have been instrumental in dissecting the molecular pathways through which (11R,16S)-misoprostol exerts its effects. These models allow for controlled investigation of receptor binding, signal transduction, and cellular responses.

Canine parietal cells have served as a important in vitro model for characterizing the receptor-binding properties of this compound. fda.govosti.gov Studies using tritiated misoprostol (B33685) free acid on enriched canine parietal cells identified specific, high-affinity prostaglandin (B15479496) E-type receptors. fda.govosti.gov The binding of misoprostol to these receptors was found to be saturable, reversible, and stereospecific. fda.govosti.gov

Key findings from these studies include:

The dissociation constant (Kd) for misoprostol free acid was determined to be approximately 1.1 x 10⁻⁹ M, indicating a high affinity for the receptor. osti.gov

Unlabeled misoprostol and its free acid were potent inhibitors of the binding of the tritiated form, with an IC₅₀ of about 10⁻⁸ M. osti.gov

The binding was highly stereospecific, with the (11R,16S)-isomer demonstrating the most significant activity. osti.gov

Other E-type prostaglandins (B1171923), like PGE₁ and 16,16 dimethyl PGE₂, were also potent inhibitors, while F or I type prostaglandins showed weak inhibition. osti.gov

Compounds such as histamine (B1213489) and cimetidine (B194882) did not compete for these binding sites, indicating the specificity of the receptor for prostaglandins. fda.govosti.gov

Functionally, the application of misoprostol to these cells blocked histamine-induced acid secretion but not secretion induced by dibutyryl cAMP, suggesting its action is upstream of cAMP formation. hres.cahres.ca

These studies were crucial in establishing the presence of specific E-type prostaglandin receptors on parietal cells and linking receptor affinity with the antisecretory activity of misoprostol. fda.gov

Mouse neuroblastoma (Neuro-2a) cells have been utilized to investigate the effects of misoprostol on neuronal calcium homeostasis. yorku.canih.gov Misoprostol, acting on the same EP receptors as the endogenous prostaglandin E2 (PGE2), has been shown to alter intracellular calcium levels in these cells. yorku.canih.gov

Research using ratiometric calcium imaging with fura-2 (B149405) AM demonstrated that misoprostol induces an increase in intracellular calcium. yorku.canih.gov This effect is mediated through a protein kinase A (PKA)-dependent mechanism. yorku.canih.gov Interestingly, while EP2 and EP4 receptors are known to activate PKA through Gs protein coupling, the study suggested an inhibitory role for the EP4 receptor signaling pathway in calcium regulation in Neuro-2a cells. yorku.canih.gov Previous work had also shown that misoprostol can cause neurite retraction in these cells, a process influenced by calcium fluctuations in neuronal growth cones. yorku.cakisti.re.kr

Cell LineFocus of StudyKey FindingsSignaling Pathway Implicated
Mouse Neuroblastoma (Neuro-2a)Calcium HomeostasisMisoprostol increases intracellular calcium levels and can induce neurite retraction. yorku.cakisti.re.krProtein Kinase A (PKA)-dependent; potential inhibitory role of EP4 receptor. yorku.canih.gov

The immunomodulatory properties of misoprostol have been investigated using human primary peripheral blood mononuclear cells (PBMCs) and the murine macrophage-like cell line, RAW 264.7. These studies have revealed that misoprostol can suppress innate immune responses.

In vitro experiments demonstrated that misoprostol suppressed the production of tumor necrosis factor-alpha (TNF-α) and chemokines by macrophages when challenged with Clostridium sordellii or peptidoglycan. nih.govnih.gov It also impaired the phagocytosis of C. sordellii by leukocytes. nih.govnih.gov These immunosuppressive effects were linked to the activation of the Gs protein-coupled E prostanoid (EP) receptors, specifically EP2 and EP4 on macrophages. nih.govnih.gov In horses, misoprostol has also been shown to inhibit TNFα production in leukocytes in vitro. researchgate.net

Rat primary ventricular neonatal cardiomyocytes (PVNCs) and the H9c2 cell line have been used to explore the effects of misoprostol on the heart, particularly in the context of hypoxia. nih.govresearchgate.netbiorxiv.org Research indicates that misoprostol can be cytoprotective in the neonatal heart exposed to hypoxic conditions. nih.govresearchgate.net

Studies have shown that misoprostol prevents hypoxia-induced cardiomyocyte proliferation. nih.gov This effect is associated with the alternative splicing of the Bcl-2 family member Bnip3, leading to a variant known as sNip. nih.govresearchgate.net The presence of sNip, induced by misoprostol, opposes cardiomyocyte proliferation through several mechanisms, including the inhibition of hypoxia-induced glycolytic flux. nih.gov Furthermore, misoprostol treatment was found to prevent hypoxia-induced mitochondrial depolarization, an effect that was lost when the EP4 receptor was inhibited. biorxiv.org This suggests that the cardioprotective effects are mediated, at least in part, through the EP4 receptor. biorxiv.orgnih.gov

Cell ModelCondition StudiedObserved Effect of MisoprostolProposed Mechanism
Rat Primary Neonatal Cardiomyocytes (PVNCs) and H9c2 cellsHypoxiaPrevents cardiomyocyte proliferation and mitochondrial depolarization. nih.govbiorxiv.orgInduces sNip variant of Bnip3; acts via EP4 receptor. nih.govbiorxiv.org

The impact of misoprostol on the innate immunity of the female reproductive tract has been studied using uterine macrophages and uterine epithelial cells. nih.govnih.gov These cells are key components of the local immune defense in the uterus. nih.gov

In vitro findings revealed that misoprostol significantly impairs the innate immune functions of these cells. nih.gov It suppressed the generation of TNF-α and chemokines by uterine macrophages in response to bacterial challenges. nih.govnih.gov In uterine epithelial cells, misoprostol inhibited the expression of human β-defensin, an important antimicrobial peptide. nih.govnih.gov These effects were mediated through the activation of EP2 and EP4 receptors on macrophages and the EP4 receptor alone on uterine epithelial cells. nih.govnih.gov

Rat Primary Neonatal Cardiomyocytes (PVNCs) and H9c2 Cells for Cardiac Studies

Animal Models for Investigating Biological Effects

Animal models have been essential for understanding the systemic and organ-specific effects of this compound in a living organism.

Rodent models have been prominent in this research. In a rat model of C. sordellii endometritis, the intrauterine administration of misoprostol was shown to worsen mortality and impair bacterial clearance from the uterus. nih.govnih.gov This in vivo finding correlated with the in vitro immunosuppressive effects observed on uterine immune cells. nih.gov Another study in rats investigated the protective effects of misoprostol against increases in intestinal permeability, demonstrating its cytoprotective capabilities in the gastrointestinal tract. nih.gov

In a rat model of neonatal hypoxia, misoprostol treatment attenuated an increase in the number of nuclei and PPH3 staining in the heart, supporting the in vitro findings of its anti-proliferative effects on cardiomyocytes. nih.govresearchgate.net Furthermore, a study using a rat model to investigate the consequences of drug-induced pregnancy termination found that the administration of misoprostol (in combination with mifepristone) led to significant decreases in body weight, food intake, and locomotor activity. frontiersin.org

Mouse models have also been employed. For instance, a BALB/c mouse model was established to study the effects of repeated medical abortions, which can involve the use of misoprostol, on subsequent pregnancies. researchgate.net These studies provide valuable insights into the potential long-term reproductive consequences. researchgate.net

Animal ModelResearch AreaKey Findings
RatUterine Infection/Innate ImmunityIntrauterine misoprostol worsened mortality and impaired bacterial clearance in a C. sordellii endometritis model. nih.govnih.gov
RatGastrointestinal ProtectionReduced increases in intestinal permeability induced by a surfactant. nih.gov
RatNeonatal Hypoxia/Cardiac EffectsAttenuated hypoxia-induced increases in cardiac nuclei number. nih.govresearchgate.net
RatDrug-Induced Pregnancy TerminationLed to decreased body weight, food intake, and locomotor activity. frontiersin.org
Mouse (BALB/c)Reproductive HealthUsed to model and study the impact of repeated medical abortions on future pregnancies. researchgate.net

Gastric Mucosal Protection Studies in Rodents

This compound, a synthetic prostaglandin E1 analog, has demonstrated significant gastric mucosal protective effects in various rodent models. nih.govijpp.com These cytoprotective properties are observed at doses considerably lower than those required for gastric acid secretion inhibition. nih.govijpp.com

Studies in rats have shown that misoprostol effectively protects the gastric mucosa from damage induced by various agents, including ethanol (B145695), taurocholate, and nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and aspirin. nih.govnih.gov The protective mechanism is believed to involve the strengthening of the gastric mucosal barrier. nih.gov For instance, misoprostol was found to attenuate the decrease in transmucosal electrical potential difference caused by aspirin. nih.gov

In a single-pass intestinal perfusion study in rats, misoprostol demonstrated a concentration-dependent protective effect against sodium dodecyl sulfate (B86663) (SDS)-induced increases in intestinal permeability. mdpi.com At a concentration of 1 µM, misoprostol reduced the SDS-induced increase in the intestinal clearance of 51Cr-labeled EDTA by 50%, and a 10 µM concentration resulted in a 75% reduction. mdpi.com These findings suggest that misoprostol enhances the resilience of the intestinal mucosa to chemical insults. mdpi.com

The cytoprotective activity of misoprostol has been well-documented in various experimental gastric injury models in animals at doses much lower than those that inhibit gastric acid secretion. ijpp.com For example, the antiulcer dose in rats is reported to be 10-30 mcg/kg, which is 10 to 30 times lower than the diarrheogenic dose. hres.cahres.ca

Table 1: Gastric Mucosal Protection by this compound in Rodent Models

Model Inducing Agent Key Findings Reference
Rat Ethanol, Taurocholate, Pyloric Ligation, Stress, Indomethacin Protected gastric mucosa against damage. nih.gov
Rat Aspirin Attenuated the lowering of transmucosal electrical potential differences. nih.gov
Rat Sodium Dodecyl Sulfate (SDS) Reduced SDS-induced increase in intestinal permeability in a concentration-dependent manner. mdpi.com
Rat General Antiulcer Antiulcer dose (10-30 mcg/kg) is significantly lower than the dose causing diarrhea (366-1305 mcg/kg). hres.cahres.ca

Cardiomyocyte Proliferation Studies in Rodent Models of Neonatal Hypoxia

Recent research has explored the role of this compound in the context of neonatal cardiac development and response to hypoxic stress. nih.govahajournals.org Systemic hypoxia in the neonatal period can lead to abnormal cardiomyocyte proliferation, which may initially be an adaptive response but can ultimately contribute to heart failure. nih.gov

In a rodent model of neonatal hypoxia, misoprostol treatment was found to prevent hypoxia-induced cardiomyocyte proliferation. nih.gov Studies using primary neonatal rat cardiomyocytes (PVNCs) showed that exposure to 10% oxygen induced myocyte proliferation and increased markers of cell-cycle progression, such as Cyclin-D1; these effects were prevented by misoprostol. nih.gov

The mechanism appears to involve the Bcl-2 family member Bnip3. nih.govahajournals.org Misoprostol is suggested to be cardioprotective by inducing an alternative splicing of Bnip3, leading to a variant known as sNip. ahajournals.org This sNip variant plays a role in opposing cardiomyocyte proliferation through several pathways, including the inhibition of hypoxia-induced glycolytic flux. nih.gov In vivo studies in postnatal day-10 rat pups exposed to hypoxia showed histological evidence of an increased number of nuclei and increased phospho-histone H3 (PPH3) staining, indicative of proliferation, which were attenuated by misoprostol treatment. nih.gov

Furthermore, misoprostol has been shown to inhibit hypoxia-induced neonatal contractile dysfunction. nih.govbiorxiv.org It achieves this by preventing Bnip3-induced mitochondrial dysfunction and bioenergetic collapse. biorxiv.org Mechanistically, misoprostol leads to the phosphorylation of Bnip3, which prevents its detrimental effects on mitochondria and the endoplasmic reticulum. nih.govbiorxiv.org

Table 2: Effects of this compound on Cardiomyocytes in Neonatal Hypoxia Models

Model Condition Key Findings Reference
Rat Primary Neonatal Cardiomyocytes (PVNCs) 10% Oxygen Prevented hypoxia-induced myocyte proliferation and markers of cell-cycle progression. nih.gov
Postnatal Day-10 Rat Pups Hypoxia Attenuated the increase in nuclei number and PPH3 staining in the heart. nih.gov
Mouse Model of Neonatal Hypoxia Hypoxia Abrogated hypoxia-induced mitochondrial fragmentation, MPT, and reduced ejection fraction. nih.gov
Human iPSC-derived Cardiomyocytes Hypoxia Prevented hypoxia-induced reduction in mitochondrial membrane potential. biorxiv.orgbiorxiv.org

Immunological Studies in Equine Leukocytes

The immunomodulatory properties of this compound have been investigated in equine leukocytes, providing insights into its potential anti-inflammatory effects. nih.govnih.gov These studies often use in vitro models of inflammation, for example, by stimulating leukocytes with lipopolysaccharide (LPS). nih.gov

In a study using equine leukocyte-rich plasma, misoprostol was shown to inhibit the production of pro-inflammatory cytokines. nih.gov Both pre- and post-treatment with misoprostol inhibited LPS-induced tumor necrosis factor α (TNFα) and interleukin-6 (IL-6) protein production. nih.gov At the mRNA level, misoprostol also inhibited the production of TNFα, IL-1β, and IL-6. nih.gov Interestingly, the effect on IL-1β protein levels varied with the timing of misoprostol administration relative to the inflammatory stimulus. nih.gov

Another study focused on the effects of misoprostol on equine neutrophil function. nih.gov Misoprostol pretreatment was found to inhibit neutrophil chemotaxis toward chemoattractants such as CXCL8, LTB4, and PAF. nih.gov It also inhibited LTB4-induced neutrophil adhesion. nih.gov These findings suggest that misoprostol can modulate key functions of neutrophils involved in the inflammatory response. nih.gov

The anti-inflammatory effects of misoprostol are thought to be mediated through the activation of E-prostanoid (EP) receptors, leading to an increase in intracellular cyclic AMP (cAMP), a secondary messenger known to have anti-inflammatory properties. nih.govnih.gov

Table 3: Immunological Effects of this compound on Equine Leukocytes

Cell Type Stimulus Key Findings Reference
Equine Leukocyte-Rich Plasma Lipopolysaccharide (LPS) Inhibited LPS-induced TNFα and IL-6 protein production. nih.gov
Equine Leukocyte-Rich Plasma Lipopolysaccharide (LPS) Inhibited LPS-induced TNFα, IL-1β, and IL-6 mRNA production. nih.govresearchgate.net
Equine Neutrophils LTB4, CXCL8, PAF Inhibited chemotaxis toward these chemoattractants. nih.gov
Equine Neutrophils LTB4 Inhibited LTB4-induced neutrophil adhesion. nih.gov

Bacterial Infection Models (e.g., Clostridium sordellii) in Rats

The influence of this compound on the immune response to bacterial infections has been a subject of investigation, particularly in the context of Clostridium sordellii infections. nih.govnih.gov C. sordellii is a pathogen that can cause severe and often fatal infections, especially in the female reproductive tract. aai.org

A rat model of C. sordellii endometritis was developed to test the hypothesis that high local concentrations of misoprostol could impair the immune response. nih.govnih.gov In this model, the intrauterine administration of misoprostol significantly worsened mortality from C. sordellii uterine infection and impaired the in vivo clearance of the bacteria. nih.gov This effect was dose-dependent. nih.gov In contrast, intragastric administration of misoprostol did not have the same detrimental effect. nih.gov

In vitro experiments provided further mechanistic insights. Misoprostol was found to suppress the production of TNF-α and chemokines by macrophages when challenged with C. sordellii. nih.gov It also impaired the phagocytosis of C. sordellii by leukocytes. nih.gov These immunosuppressive effects were linked to the activation of specific E prostanoid (EP) receptors, namely EP2 and EP4 on macrophages. nih.govnih.gov

These findings suggest that while misoprostol has beneficial effects in some contexts, its localized immunosuppressive properties could be a risk factor in certain types of bacterial infections. nih.gov

Table 4: Effects of this compound in a Rat Model of Clostridium sordellii Infection

Administration Route Key Findings Reference
Intrauterine Significantly worsened mortality from C. sordellii uterine infection. nih.gov
Intrauterine Impaired in vivo bacterial clearance. nih.gov
Intrauterine Reduced uterine TNF-α production during infection. nih.gov
Intragastric Did not significantly worsen mortality. nih.gov
In Vitro (Macrophages) Suppressed TNF-α and chemokine generation. nih.gov
In Vitro (Leukocytes) Impaired phagocytosis of C. sordellii. nih.gov

Non-teratogenicity and Fetotoxicity Assessments in Animal Species (e.g., rats, rabbits)

The developmental and reproductive toxicology of misoprostol has been evaluated in preclinical animal studies. nih.govaapharma.ca In two separate teratology studies in rats, there was no evidence of embryotoxicity, fetotoxicity, or teratogenicity at the maximum tested dosage. aapharma.ca Similarly, two teratology studies in rabbits showed no evidence of fetotoxicity or teratogenicity at the highest dose tested. aapharma.ca However, one of the two rabbit studies did report an increased number of resorptions, suggesting possible embryotoxicity at a high dose. aapharma.ca

In a perinatal and postnatal study in rats, pup growth was affected at a high dosage. aapharma.ca It is important to note that while animal studies have generally not demonstrated teratogenicity, they have shown fetotoxicity at high doses. ghsupplychain.orgghsupplychain.org Misoprostol has been shown to be embryotoxic in rabbits, rats, and mice when exposure occurred during embryogenesis, with an increase in skeletal abnormalities in rabbits and cleft palate in mice being reported. hres.ca

The manufacturer has stated that extensive testing in rat and rabbit models did not show an association between misoprostol and birth anomalies. popcouncil.org However, it is also acknowledged that animal models of teratogenicity have limitations in predicting human teratogenicity. popcouncil.org

Table 5: Summary of Non-teratogenicity and Fetotoxicity Assessments of this compound in Animals

Animal Species Study Type Findings Reference
Rat Teratology No evidence of embryotoxicity, fetotoxicity, or teratogenicity at maximum dosage. aapharma.ca
Rabbit Teratology No evidence of fetotoxicity or teratogenicity at maximum dosage; one study showed increased resorptions at a high dose. aapharma.ca
Rat Perinatal/Postnatal Pup growth affected at high dosage. aapharma.ca
Rabbit, Rat, Mouse Embryotoxicity Embryotoxic when exposure occurred during embryogenesis; skeletal abnormalities (rabbit) and cleft palate (mouse) reported. hres.ca

Analytical Methodologies for Research Applications

Spectroscopic Techniques

Spectroscopic methods offer a rapid and cost-effective approach for the quantification of (11R,16S)-misoprostol, particularly in bulk drug and pharmaceutical formulations.

UV Spectrophotometry for Quantification in Bulk and Research Formulations

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of misoprostol (B33685) in both its pure form and within pharmaceutical preparations. wisdomlib.orgderpharmachemica.com This method is valued for its simplicity, cost-effectiveness, and reproducibility. wisdomlib.org

One validated UV spectrophotometric method utilizes distilled water as a solvent, in which misoprostol is soluble, and identifies the absorption maximum (λ max) at 208 nm. wisdomlib.org Another approach employs ethanol (B145695) as the solvent, with a detection wavelength of 275 nm. derpharmachemica.com For the simultaneous analysis of misoprostol and mifepristone (B1683876) in combined dosage forms, methods have been developed using ethanol as the solvent and measuring absorbance at specific wavelengths for each compound, such as 304 nm for mifepristone and 257.6 nm for misoprostol. rjptonline.org

The validation of these methods according to International Conference on Harmonisation (ICH) guidelines ensures their linearity, accuracy, precision, and robustness for routine quality control analysis. derpharmachemica.comrjptonline.org

Table 1: UV Spectrophotometry Parameters for Misoprostol Quantification

Parameter Method 1 Method 2 Method 3 (Combination with Mifepristone)
Solvent Distilled Water Ethanol Ethanol
λ max (nm) 208 275 257.6 (for misoprostol)
Limit of Detection (LOD) 2.0924 µg/ml 4.9 µg/ml Not Specified
Limit of Quantification (LOQ) 6.3406 µg/ml 15.10 µg/ml Not Specified

Data sourced from multiple studies. wisdomlib.orgderpharmachemica.comrjptonline.org

Chromatographic Techniques

Chromatographic techniques, often coupled with mass spectrometry, provide the high degree of separation and sensitivity required for the analysis of misoprostol and its metabolites in complex biological matrices.

Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Misoprostol Acid Quantification

UPLC-MS/MS has emerged as a highly sensitive and selective method for the determination of misoprostol acid in biological samples like human plasma and whole blood. researchgate.netnih.govnih.gov This technique offers significant advantages in terms of speed and resolution.

A validated UPLC-MS/MS method for whole blood samples involves solid-phase extraction (SPE) for sample preparation, followed by chromatographic separation on a C18 column with a methanol-ammonium 0.1% solution gradient. nih.gov The total run time for this method is approximately 7.0 minutes. nih.gov Another highly sensitive method for plasma samples also utilizes SPE, followed by separation on a C18 column, achieving a lower limit of quantification (LLOQ) of 5 pg/mL. waters.com These methods have been successfully applied in pharmacokinetic studies. researchgate.netnih.gov

Table 2: UPLC-MS/MS Method Parameters for Misoprostol Acid Quantification

Parameter Method 1 (Whole Blood) Method 2 (Plasma)
Sample Preparation Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE)
Chromatographic Column Acquity UPLC® BEH C18 (50mm x 2.1mm, 1.7µm) ACQUITY UPLC BEH C18 (2.1 x 150 mm, 1.7 µm)
Linear Range 25-2000 ng/L 5-500 pg/mL
Limit of Detection (LOD) 10 ng/L Not Specified
Limit of Quantification (LOQ) 25 ng/L 5 pg/mL
Recovery 89-97% Not Specified

Data sourced from multiple studies. nih.govwaters.com

Gas Chromatography-Negative Ionization Chemical Ionization Tandem Mass Spectrometry (GC-NICI-MS/MS)

GC-NICI-MS/MS is another powerful technique for the determination of misoprostol acid, particularly in biological fluids like serum and breast milk. nih.govcapes.gov.br This method is known for its exceptional sensitivity, with a reported limit of quantification of approximately 1 pg/ml. nih.gov

The sample preparation for GC-NICI-MS/MS is more complex than for LC-MS/MS and typically involves several steps. researchgate.net This includes extraction from the matrix using a reversed-phase cartridge, followed by derivatization to make the analyte suitable for gas chromatography. nih.govcapes.gov.br One established method involves derivatization with O-2,3,4,5,6-pentafluorobenzylhydroxylamine hydrochloride (PFBHA) and 2,3,4,5,6-pentafluorobenzyl bromide (PFBB), followed by thin-layer chromatography and subsequent derivatization to the trimethylsilyl (B98337) ether. nih.gov Despite the intricate sample preparation, the high sensitivity of this method makes it valuable for specific research applications. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Matrices

LC-MS/MS is a widely employed and robust method for the quantification of misoprostol acid in various biological matrices, including human plasma and whole blood. researchgate.netmdpi.com These methods are noted for their sensitivity and specificity, making them suitable for pharmacokinetic studies and forensic toxicology. researchgate.netnih.gov

A common approach involves solid-phase extraction (SPE) to isolate the analyte from the biological matrix. researchgate.net The chromatographic separation is typically performed on a reverse-phase column, followed by detection using tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. researchgate.netmdpi.com The use of a deuterated internal standard, such as misoprostol acid-d5, is often incorporated to improve the accuracy and precision of the quantification. researchgate.net

Table 3: LC-MS/MS Method Validation Parameters for Misoprostol Acid

Parameter Value
Linearity Range 10-3000 pg/mL
Lower Limit of Quantification (LLOQ) 10 pg/mL
Intra- and Inter-assay Precision ≤ 13.7%
Accuracy Within ± 15%
Recovery 88.3-95.1%

Data compiled from multiple sources. researchgate.net

High Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis of this compound in pharmaceutical dosage forms and for stability studies. derpharmachemica.comresearchgate.net HPLC methods can be tailored for various analytical purposes, including assay, impurity determination, and dissolution testing. amazonaws.comscribd.com

For the simultaneous estimation of misoprostol and mifepristone, a reverse-phase HPLC (RP-HPLC) method has been developed using a C8 column and a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile. Detection is typically achieved with a UV detector. amazonaws.com In some cases, derivatization is employed to enhance the UV absorbance of misoprostol, which lacks a strong chromophore. One such method involves derivatization with methanolic potassium hydroxide, allowing for detection at 285 nm. amazonaws.com

Table 4: HPLC Method Parameters for Misoprostol Analysis

Parameter Method 1 (with Mifepristone) Method 2 (Dissolution Study)
Column Symmetry-C8 (150×4.6mm, 5µm) Thermo MOS Hypersil (150x4.6mm, 5µ)
Mobile Phase 0.02M KH2PO4 + 0.03M K2HPO4 (pH 3.5) : Acetonitrile (60:40) Buffer (10 ml triethylamine (B128534) in 1000 ml water, pH 6.0) : Methanol (50:50)
Flow Rate 1.0 mL/min Not Specified
Detection Wavelength 251 nm 285 nm (after derivatization)
Linearity Range 0.2-1.20 µg/mL Not Specified

Data sourced from multiple studies. amazonaws.com

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a fundamental tool for characterizing the interaction of this compound with its target receptors, primarily the E-prostanoid (EP) receptors. nih.govsygnaturediscovery.com Misoprostol is known to act on the same receptors as the endogenous prostaglandin (B15479496) E2 (PGE2). nih.govyorku.ca These assays utilize a radiolabeled ligand to quantify the binding of a drug to its receptor. sygnaturediscovery.com

In studies involving misoprostol, tritiated misoprostol acid has been used as the radioligand to identify and characterize specific prostaglandin receptors on canine parietal cells. fda.gov These binding assays have revealed that the receptor sites have a high affinity for misoprostol and its active acid metabolite. fda.gov The binding is saturable, reversible, and stereospecific. fda.gov

Competition binding assays, a common format for radioligand binding studies, can determine the affinity (Ki) of unlabeled compounds like this compound for the receptor. sygnaturediscovery.com Studies on cloned mouse EP receptors expressed in Chinese hamster ovary (CHO) cells have determined the Ki values of misoprostol at various EP receptor subtypes.

Table 2: Binding Affinities (Ki) of Misoprostol at Cloned Mouse EP Receptors

Receptor SubtypeKi (nM)
EP1 120
EP2 250
EP3 67
EP4 67

These assays have confirmed that misoprostol is an agonist at EP receptors, with a notable affinity for the EP3 and EP4 subtypes. The crystal structure of misoprostol's free acid form bound to the EP3 receptor has been determined, providing detailed insights into the binding pocket and interactions. nih.gov

Ratiometric Calcium Imaging with Fura-2 (B149405) AM

Ratiometric calcium imaging with Fura-2 acetoxymethyl ester (Fura-2 AM) is a widely used fluorescence-based technique to measure changes in intracellular calcium ([Ca²⁺]i) concentrations following receptor activation by this compound. nih.govyorku.canih.gov Fura-2 AM is a membrane-permeable dye that, once inside the cell, is cleaved by esterases to its active form, Fura-2. nih.govwikipedia.org

The key advantage of Fura-2 is its ratiometric nature. thermofisher.com The dye exhibits different excitation wavelengths depending on whether it is bound to calcium or not. moleculardevices.com The Ca²⁺-bound form is excited at approximately 340 nm, while the Ca²⁺-free form is excited at around 380 nm. moleculardevices.com Both states have an emission maximum near 510 nm. nih.gov By measuring the ratio of fluorescence intensity at these two excitation wavelengths (340/380 ratio), a quantitative measure of intracellular calcium concentration can be obtained, which minimizes issues like uneven dye loading, photobleaching, and variations in cell thickness. wikipedia.orgthermofisher.com

This technique has been employed to demonstrate that misoprostol elevates intracellular calcium levels in various cell types, including mouse neuroblastoma (Neuro-2a) cells. nih.govyorku.ca Studies using Fura-2 AM have shown that the misoprostol-induced increase in calcium is mediated by a protein kinase A (PKA)-dependent mechanism. nih.govyorku.ca This method allows for the real-time monitoring of cellular responses to this compound, providing valuable data on its signaling pathways. nih.govnih.gov

Table 3: Key Features of Fura-2 AM for Ratiometric Calcium Imaging

FeatureDescription
Mechanism Membrane-permeable dye cleaved by intracellular esterases to the active, calcium-sensitive form, Fura-2. nih.govwikipedia.org
Excitation Wavelengths ~340 nm (Ca²⁺-bound), ~380 nm (Ca²⁺-free). moleculardevices.com
Emission Wavelength ~510 nm. nih.gov
Measurement Ratio of fluorescence intensities at 340 nm and 380 nm excitation. wikipedia.org
Advantages Minimizes effects of uneven dye loading, photobleaching, and cell thickness, allowing for more accurate and reproducible measurements of intracellular calcium. thermofisher.com

Theoretical and Computational Research Approaches

Molecular Modeling of (11R,16S)-Misoprostol and Receptor Interactions

Molecular modeling has been instrumental in elucidating the interaction between misoprostol (B33685) and its primary target, the prostaglandin (B15479496) E2 (PGE2) receptors, particularly the EP3 subtype, which is crucial for its effects on uterine contraction. nih.govnih.gov The crystal structure of the misoprostol free acid form bound to the human EP3 receptor has been resolved at a 2.5 Å resolution, revealing key details of the binding pocket. nih.govnih.govrcsb.org

The active-state structure shows a completely enclosed binding pocket. nih.govnih.gov Within this pocket, misoprostol-free acid binds to the EP3 receptor via three subpockets that accommodate its α-chain, ω-chain, and E-ring. nih.gov A structured water molecule plays a crucial role in coordinating the ring structure of misoprostol. nih.govnih.gov Seventeen residues from various helices and an extracellular loop of the EP3 receptor are within 4 Å of the misoprostol-free acid. nih.gov

Key interactions include a polar sub-pocket formed by Arg333, Tyr114, and Thr206, which creates a network of hydrogen bonds and ionic interactions with the acidic group of the α-chain. nih.gov This is consistent with mutagenesis studies that have shown the importance of these residues for agonist binding. nih.gov Hydrophobic interactions with the α-chain are provided by residues such as Leu329, Val110, Met137, and Trp207. nih.gov

Molecular docking simulations have been used to further investigate these interactions. nih.govnih.govmcw.edu These simulations, which use methods like biased probability Monte Carlo, have successfully predicted binding poses for misoprostol that closely match the crystal structure. nih.gov

In silico Prediction of Binding Affinities and Pharmacophore Mapping

In silico methods are valuable for predicting the binding affinities of ligands like misoprostol to their receptors and for developing pharmacophore models. These models describe the essential three-dimensional arrangement of functional groups required for biological activity.

Computational models have been developed to predict protein-ligand binding affinity. nih.gov While sequence homology-based methods have shown limited success, machine learning approaches have demonstrated higher accuracy. nih.gov For prostaglandin receptors, docking studies have been employed to understand the binding of various agonists. nih.govresearchgate.net

Pharmacophore mapping helps in identifying the crucial molecular features for receptor binding and can be used to screen for new potential ligands. nih.gov For prostaglandin receptors, the development of selective agonists has been guided by modeling their interactions within the receptor's binding site. nih.gov The different binding modes of various lipids in prostaglandin receptors suggest that the mechanisms of receptor activation are not conserved across the family. pnas.org

A recent study utilized network pharmacology and molecular docking to explore the multi-target mechanism of misoprostol. ajrh.infonih.gov This approach identified potential targets and key signaling pathways involved in its action. ajrh.infonih.gov

Interactive Table: Predicted Binding Affinities of Ligands to Opioid and iNOS Receptors

This table presents the results of a docking study on two flavonoids, demonstrating the type of data generated in silico to predict biological interactions. Similar approaches are applied to understand the interactions of this compound with its targets.

Flavonoid Target Receptor Binding Energy (kcal/mol)
Flavonoid (1) µ-opioid receptor -6.95
κ-opioid receptor -7.6
δ-opioid receptor -6.0
iNOS protein -7.1
Flavonoid (2) µ-opioid receptor -7.5
κ-opioid receptor -8.4
δ-opioid receptor -8.0
iNOS protein -8.4

Data sourced from a study on flavonoids from Tephrosia egregia, which used AutoDock Vina for calculations. bio-integration.org

Computational Analysis of Stereoisomeric Effects on Biological Activity

Commercial misoprostol is a mixture of four stereoisomers in roughly equal proportions. google.complos.org These are the (+) and (-) enantiomers of the 16R and 16S forms. The (11R,16S)-diastereoisomer is the pharmacologically active component. nih.gov

Computational analysis is crucial for understanding how the stereochemistry of these isomers influences their biological activity. The three-dimensional arrangement of atoms in a molecule can significantly affect its binding to a receptor.

While direct computational studies focusing solely on the stereoisomeric effects of this compound are not extensively detailed in the provided results, the principles of stereoselective binding are well-established. For instance, studies on other chiral drugs have shown that enantiomers can have different binding affinities and pharmacological profiles. researchgate.net The use of lipases for the resolution of stereoisomers in prostaglandin synthesis has been reported, highlighting the importance of stereochemistry in this class of molecules. taltech.ee The idea that enantiomers of natural prostaglandins (B1171923) might retain biological activity but have different metabolic rates has been explored, though with mixed results. mdpi.com

Systems Biology Approaches to Prostaglandin Signaling Networks

Systems biology integrates experimental data with computational modeling to understand the complex networks of interactions within a cell or organism. wfu.edu Prostaglandin signaling, which involves multiple receptors and downstream pathways, is well-suited for such an approach. ous-research.nomdpi.com

Prostaglandin E2 (PGE2), for which misoprostol is an analog, signals through four G-protein-coupled receptors (EP1-EP4). nih.govnih.gov These receptors can activate various signaling pathways, including those involving cAMP, PKA, and MAPK. nih.govnih.gov Systems biology can help to model these complex networks and identify key regulatory points. ous-research.no

A systems biology analysis of prostanoid signaling in cancer has been conducted, examining the expression patterns of 19 target genes, including metabolic enzymes and receptors. mdpi.com Such studies can reveal how disturbances in these pathways contribute to disease. mdpi.com

Computational modeling of prostaglandin signaling networks can involve different mathematical approaches, such as Bayesian methods and computational algebra, to analyze large datasets and generate network models. wfu.edu These models can help to understand how cells integrate signals from multiple prostaglandin receptors and how these signals are propagated through downstream pathways. ous-research.no For example, a study on T cells used quantitative phosphoproteomics and network modeling to analyze the signaling elicited through the four EP receptors, identifying both receptor-specific and shared pathways. ous-research.no

Advanced Research Topics and Future Directions

Elucidation of Novel Signaling Pathways Beyond Canonical Prostanoid Receptors

While the interaction of (11R,16S)-misoprostol with canonical E-prostanoid (EP) receptors is well-documented, emerging research is exploring its effects on other signaling cascades. aai.org Misoprostol (B33685) is known to be an agonist for EP2, EP3, and EP4 receptors. frontiersin.orgnih.gov Studies suggest that misoprostol's protective effects in cerebral ischemia may be mediated through EP2 and/or EP4 receptors, and not the EP3 receptor. chemsrc.com

In the context of esophageal ulcer healing, research has highlighted the EP2/cAMP/protein kinase A pathway as a key mediator of misoprostol's stimulatory effects on angiogenesis. physiology.org Treatment with misoprostol in a rat model of esophageal ulceration led to increased phosphorylation of CREB, a downstream target of cAMP signaling, and stimulated the expression of vascular endothelial growth factor (VEGF). physiology.org In cultured human esophageal epithelial cells, misoprostol significantly increased intracellular cAMP levels, further supporting the involvement of this pathway. physiology.org

Furthermore, in the context of chronic myelogenous leukemia (CML), misoprostol, acting as a prostaglandin (B15479496) E1 analog, has been shown to inhibit the self-renewal of CML leukemic stem cells (LSCs) through the EP4 receptor. researchgate.net This action involves the repression of AP-1 transcription factors, such as FosB, in a manner independent of β-catenin. researchgate.net These findings suggest a novel therapeutic avenue for targeting CML LSCs. researchgate.net

Investigation of this compound's Role in Specific Cellular Homeostasis Mechanisms

This compound's influence on cellular homeostasis is a growing area of interest, particularly its effects on cellular stress responses and calcium regulation.

Recent studies have revealed that misoprostol can regulate cellular calcium homeostasis during hypoxic stress. nih.gov It achieves this by repressing the expression of the full-length pro-apoptotic protein Bnip3 and promoting the alternative splicing to produce pro-survival variants. nih.gov This action prevents mitochondrial dysfunction and cell death by blocking the transfer of calcium from the endoplasmic reticulum to the mitochondria. nih.gov

In mouse neuroblastoma cells, misoprostol has been shown to elevate intracellular calcium levels through a protein kinase A (PKA)-mediated pathway. yorku.ca Interestingly, this study also suggested an inhibitory role for the EP4 receptor signaling pathway in calcium regulation. yorku.ca The modulation of intracellular calcium levels is a key aspect of its diverse biological activities. scbt.com

Misoprostol also plays a role in maintaining gastrointestinal mucosal homeostasis. hres.ca Its cytoprotective effects are thought to involve increasing mucus and bicarbonate secretion, enhancing mucosal blood flow, and promoting cellular proliferation and migration. hres.camdpi.com

Development of New Research Probes and Pharmacological Tools Based on this compound Structure

The unique structure of this compound serves as a valuable scaffold for the development of novel research probes and more selective pharmacological agents. The determination of the crystal structure of misoprostol's free acid form bound to the EP3 receptor has provided unprecedented atomic-level detail of its binding mechanism. nih.gov

This structural information reveals a completely enclosed binding pocket and highlights key interactions between the compound and the receptor. nih.gov Such insights are crucial for the rational design of next-generation uterotonic drugs with improved receptor and tissue selectivity, potentially reducing the side effects associated with current therapies. nih.gov The development of gelatin/misoprostol composites is also being explored as a novel single-dose drug delivery system. mdpi.com

Exploration of its Anti-inflammatory and Immunomodulatory Properties in Non-Clinical Disease Models

The anti-inflammatory and immunomodulatory effects of this compound are being actively investigated in various non-clinical models, with findings indicating a complex and sometimes contradictory role.

In a subcutaneous air pouch model of acute inflammation, misoprostol demonstrated a dose-dependent reduction in leukocyte counts. nih.gov It also showed a synergistic effect with the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) in suppressing acute inflammation. nih.gov However, in a model of chronic inflammation (collagen-induced arthritis), misoprostol did not show any beneficial effect and, in fact, interfered with the anti-inflammatory action of diclofenac. nih.gov

In equine models, misoprostol has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 by leukocytes stimulated with lipopolysaccharide (LPS). frontiersin.org However, its effect on IL-1β was more varied. frontiersin.org The anti-inflammatory effects on human leukocytes appear to be primarily mediated through the EP2 receptor. frontiersin.org

Conversely, in a mouse model of inflammatory bowel disease, misoprostol was found to exacerbate colitis by promoting the IL-23/IL-17 axis, leading to increased inflammation. aai.org These findings highlight the context-dependent nature of misoprostol's immunomodulatory effects.

Advanced Spectroscopic and Structural Characterization of this compound and its Metabolites

Advanced analytical techniques are being employed to characterize the structure of this compound and its metabolites, providing a deeper understanding of its chemical properties and in vivo transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and mass spectrometry have been utilized to confirm the chemical structures of different isomers of misoprostol. researcher.lifenih.gov High-resolution crystal structures, such as that of misoprostol bound to the EP3 receptor, have been determined at a resolution of 2.5 Å. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) methods have been developed for the sensitive and selective determination of misoprostol's active metabolite, misoprostol acid, in various biological matrices, including whole blood, placenta, and fetal liver. mdpi.com These methods are crucial for pharmacokinetic studies and forensic toxicological investigations. mdpi.com

Mechanistic Research into Observed Neurodevelopmental Associations in Preclinical Models

The potential neurodevelopmental effects of misoprostol exposure are a significant area of preclinical research, with studies aiming to elucidate the underlying mechanisms.

In vitro studies using mouse neuronal cells have shown that misoprostol can interfere with neuronal cell function, producing effects similar to naturally occurring prostaglandins (B1171923). sciencedaily.com This interference with the prostaglandin pathway was observed to be dose-dependent. sciencedaily.com

However, in vivo studies in neonatal C57BL6/J mice did not find evidence of neurodevelopmental toxicity after administration of misoprostol at doses approximating human use for labor induction. plos.org These studies assessed a range of developmental and behavioral endpoints, including sensory and motor development, anxiety, social interactions, and learning and memory, and found no significant effects. plos.orgplos.org It has been suggested that the timing of exposure during gestation is a critical factor, with early gestational exposure being linked to a higher risk of certain birth defects. plos.org

In-depth Study of Metabolite Pathways and Their Biological Significance

Misoprostol is a prodrug that is rapidly metabolized to its biologically active free acid, misoprostol acid (SC-30695). nih.govnih.govtga.gov.au This de-esterification occurs quickly after administration. nih.gov

Further metabolism of misoprostol acid proceeds through several pathways, including beta-oxidation of the alpha side chain and omega-oxidation of the beta side chain. nih.govtga.gov.au This leads to the formation of inactive dinor and tetranor metabolites. drugbank.com The primary route of excretion for these metabolites is through the urine. hres.ca

The serum protein binding of misoprostol acid is in the range of 81-89% and is not significantly affected by co-administered drugs. nih.gov Understanding the full spectrum of these metabolites and their potential biological activities remains an area for further investigation.

Table of Pharmacokinetic Parameters of Misoprostol Acid

Parameter Value Reference
Peak Plasma Concentration (Cmax) 206.5 pg/mL (oral) hres.ca
Time to Peak Concentration (Tmax) 0.42 hours (oral) hres.ca
Area Under the Curve (AUC) 141.8 pg.hr/mL (oral) hres.ca
Protein Binding 81-89% nih.gov

Table of Compounds Mentioned

Compound Name
This compound
Misoprostol acid (SC-30695)
Prostaglandin E1
Prostaglandin E2
Diclofenac
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-1beta (IL-1β)
Interleukin-6 (IL-6)
Interleukin-17 (IL-17)
Interleukin-23 (IL-23)
Vascular Endothelial Growth Factor (VEGF)
Cyclic Adenosine (B11128) Monophosphate (cAMP)
Protein Kinase A (PKA)
CREB (cAMP response element-binding protein)
Bnip3
AP-1 (Activator protein 1)
FosB
β-catenin
Mifepristone (B1683876)

Q & A

Basic Research Questions

Q. How should researchers design randomized controlled trials (RCTs) to evaluate the efficacy of (11R,16S)-misoprostol in postpartum hemorrhage (PPH) prevention?

  • Methodological Answer : RCTs should include standardized dosing regimens (e.g., oral, sublingual, or rectal routes) and control groups receiving comparators like oxytocin or placebo. Key variables to control include postpartum blood loss, hemoglobin levels, and adverse events (e.g., hyperpyrexia). Blinding and randomization protocols must minimize bias, with sample sizes calculated to detect clinically significant differences (e.g., ≥30% reduction in blood loss). Data collection tools should align with validated instruments for PPH outcomes .

Q. What analytical methods are recommended for quantifying this compound and its metabolites in biological samples?

  • Methodological Answer : Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for quantifying misoprostol acid (the active metabolite) in serum. Parameters include a chromatographic run time of 2.2 minutes, sensitivity thresholds of 3.1–18.4 ppb, and validation for specificity against matrix effects. Internal standards (e.g., deuterated analogs like (8R,12R,11R,16RS)-Misoprostol Acid-d5) improve accuracy .

Q. How can researchers ensure reproducibility in experimental protocols for synthesizing or characterizing this compound?

  • Methodological Answer : Detailed experimental sections must include synthesis steps, purification methods, and characterization data (e.g., NMR, HPLC purity). For known compounds, cite prior literature; for novel analogs, provide full spectral data. Limit main-text data to five compounds, with additional details in supplementary materials. Replicate experiments across independent labs to confirm results .

Advanced Research Questions

Q. How should researchers address heterogeneity and bias in meta-analyses of this compound’s efficacy across diverse populations?

  • Methodological Answer : Use funnel plots to detect publication bias and regression asymmetry tests (e.g., Egger’s test). Stratify analyses by dose (e.g., <50 mcg vs. ≥50 mcg), administration route, and population (e.g., low-resource vs. hospital settings). Meta-regression can quantify heterogeneity sources, while prediction intervals estimate expected effect ranges in future studies .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Perform dose stratification and meta-regression to model dose-effect curves. For example, low-dose (<50 mcg) and intermediate-dose (50–100 mcg) subgroups can be compared using random-effects models. Sensitivity analyses should exclude outliers or studies with high risk of bias (e.g., unblinded trials) .

Q. How can composite outcomes (e.g., maternal mortality/severe morbidity) be robustly analyzed in safety studies of this compound?

  • Methodological Answer : Predefine composite endpoints to avoid selective reporting. Use adjusted risk ratios (RRs) with 95% confidence intervals, and exclude confounding factors like hyperpyrexia in sensitivity analyses. For rare outcomes (e.g., maternal death), Bayesian methods or pooled individual patient data (IPD) meta-analyses enhance power .

Q. What are the challenges in reconciling contradictory findings between meta-analyses and large-scale trials on this compound?

  • Methodological Answer : Discrepancies often arise from publication bias in meta-analyses or differences in trial populations. Apply the following steps:

  • Compare effect sizes and confidence intervals across study types.
  • Assess funnel plot asymmetry in meta-analyses.
  • Validate findings using trial sequential analysis (TSA) to adjust for sparse data .

Methodological Resources

  • Data Extraction Tools : Use standardized forms (e.g., Joanna Briggs Institute tools) for RCT data collection, including population demographics, intervention details, and adverse events .
  • Statistical Software : R or SAS for meta-regression, subgroup analysis, and dose-response modeling .
  • Reporting Standards : Follow PRISMA for systematic reviews and CONSORT for RCTs. Include GRADE assessments to rate evidence quality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.